4-(3-Thienyl)buttersäure

Übersicht

Beschreibung

4-(3-Thienyl)butyric acid is a monocarboxylic acid that is butyric acid bearing a 2-thienyl group at position 4 . It belongs to the class of organic compounds known as heteroaromatic compounds .

Synthesis Analysis

A series of tri- and diorganotin (IV) derivatives of 4-(2-thienyl)butyric acid have been synthesized by the reaction of ligand acid with tri- and diorganotin salts in 1:1 and 2:1 molar ratios, respectively . The synthesized compounds have been confirmed by CHNS elemental analyses, FTIR, multinuclear NMR (1H and 13C) spectroscopy, and X-ray diffraction studies .Molecular Structure Analysis

The molecular weight of 4-(3-Thienyl)butyric acid is 170.23 . NMR data reveal a 5-coordinate geometry for the triorganotin (IV) derivatives, while 6-coordinate for the diorganotin (IV) derivatives .Chemical Reactions Analysis

The synthesized compounds probably work by interfering with the ability of bacteria to form cell walls by keeping unwanted substances from entering their cells and stop the contents of their cells from leaking out .Physical and Chemical Properties Analysis

The refractive index of 4-(3-Thienyl)butyric acid is 1.532 (lit.) and its density is 1.169 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Entwicklung von antimikrobiellen Wirkstoffen

4-(3-Thienyl)buttersäure: wurde auf ihr Potenzial als antimikrobieller Wirkstoff untersucht. Organozinn(IV)-Derivate dieser Verbindung haben sich gegen verschiedene Bakterienstämme wie Escherichia coli, Klebsiella pneumoniae, Bacillus subtilis und Staphylococcus aureus sowie gegen Pilze wie Mucor-Arten und Aspergillus als wirksam erwiesen. Diese Verbindungen stören die Fähigkeit der Bakterien, Zellwände zu bilden, was zu ihrem Tod führt. Dieses Merkmal deutet darauf hin, dass this compound-Derivate zur Entwicklung neuer antimikrobieller Medikamente eingesetzt werden könnten.

Antitumor-Medikamentenforschung

Die Organozinn(IV)-Derivate von This compound werden auf ihre Antitumor-Anwendungen hin untersucht. Es besteht ein potenzieller Spielraum für diese Verbindungen, als wirksame Antitumor-Medikamente eingesetzt zu werden, da sie die Fähigkeit besitzen, verschiedene Kristallstrukturen zu bilden, was zur Etablierung von Struktur-Wirkungs-Beziehungen beitragen kann .

Elektrooptische Anwendungen

Thiophencarbonsäuren, einschließlich This compound, sind für ihre Rolle in elektrooptischen Anwendungen bekannt. Ihre strukturellen Eigenschaften ermöglichen ihren Einsatz bei der Entwicklung von Materialien für elektronische und optische Geräte .

Korrosionsschutz

Forschungen haben gezeigt, dass Derivate von This compound Korrosionsschutzfähigkeiten für viele Metalle in sauren Lösungen besitzen. Dies macht sie wertvoll für den Schutz von Industriemaschinen und -infrastruktur vor korrosionsbedingten Schäden .

Landwirtschaftliche Chemikalien

Die Organozinn(IV)-Derivate von This compound haben einen Platz in der Landwirtschaft gefunden. Sie wurden wegen ihrer pestiziden Eigenschaften eingesetzt, um Pflanzen vor verschiedenen Schädlingen und Krankheiten zu schützen .

Materialwissenschaften

In den Materialwissenschaften werden This compound und ihre Derivate verwendet, um die Oberflächeneigenschaften von Materialien zu modifizieren. Diese Modifikation kann die Wechselwirkung des Materials mit anderen Substanzen verbessern, was für die Entwicklung fortschrittlicher Materialien mit bestimmten gewünschten Eigenschaften entscheidend ist .

Wirkmechanismus

Target of Action

The primary target of 4-(3-Thienyl)butyric acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential for protein synthesis and other vital biological processes .

Mode of Action

It is known that the compound interacts with its target, the aromatic-amino-acid aminotransferase . This interaction could potentially alter the enzyme’s function, leading to changes in the metabolism of aromatic amino acids .

Biochemical Pathways

Given its target, it is likely that the compound impacts the metabolic pathways of aromatic amino acids . These pathways play a critical role in various biological processes, including protein synthesis, neurotransmitter production, and more .

Pharmacokinetics

Understanding these properties is crucial for determining the compound’s bioavailability, or the extent and rate at which it reaches its target site of action .

Result of Action

Given its target, it is likely that the compound affects the metabolism of aromatic amino acids, potentially leading to changes in protein synthesis and other biological processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(3-Thienyl)butyric acid. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target . Therefore, these factors should be carefully controlled and monitored when using this compound .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

It is known that butyric acid and its derivatives can have significant effects on biochemical reactions . They can interact with various enzymes, proteins, and other biomolecules, influencing their function and activity

Cellular Effects

It is known that butyric acid and its derivatives can have significant effects on cells . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that butyric acid and its derivatives can exert their effects at the molecular level . This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that butyric acid and its derivatives can have significant effects over time . This can include effects on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

It is known that butyric acid and its derivatives can have significant effects at different dosages . This can include threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

It is known that butyric acid and its derivatives can be involved in various metabolic pathways . This can include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels

Transport and Distribution

It is known that butyric acid and its derivatives can be transported and distributed within cells and tissues . This can include interactions with transporters or binding proteins, and effects on localization or accumulation

Subcellular Localization

It is known that butyric acid and its derivatives can have effects on subcellular localization . This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles

Eigenschaften

IUPAC Name |

4-thiophen-3-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c9-8(10)3-1-2-7-4-5-11-6-7/h4-6H,1-3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICKSFILIHOSPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452942 | |

| Record name | 4-(3-THIENYL)BUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1505-47-1 | |

| Record name | 4-(3-THIENYL)BUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(thiophen-3-yl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

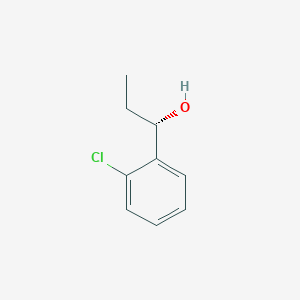

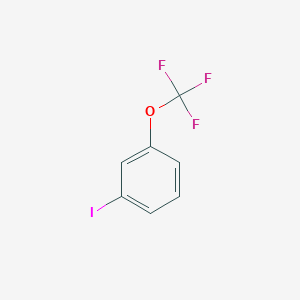

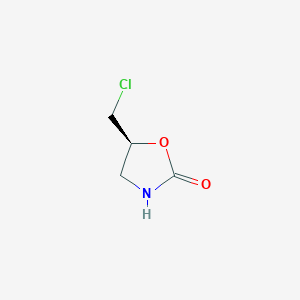

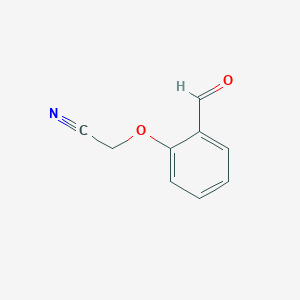

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B177674.png)

![2-[[Hydroxy(methyl)amino]diazenyl]benzoic acid](/img/structure/B177679.png)

![tert-Butyl 1-methyl-2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate](/img/structure/B177683.png)

![Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide](/img/structure/B177697.png)

![2,3,4,5-Tetrahydro-N,N-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-1-benzazepin-5-amine](/img/structure/B177704.png)